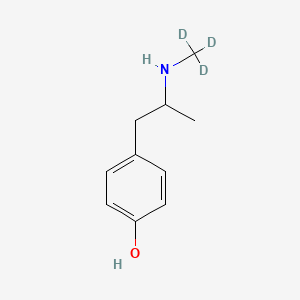

rac Pholedrine-d3

Description

rac Pholedrine-d3 (CAS: 1286498-19-8) is a deuterated derivative of Pholedrine, a synthetic compound with the molecular formula C₁₀H₁₅NO. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in analytical chemistry, particularly in mass spectrometry, to serve as an internal standard for quantifying non-deuterated analogs due to its near-identical chemical behavior but distinct isotopic signature .

Properties

CAS No. |

1286498-19-8 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

168.25 g/mol |

IUPAC Name |

4-[2-(trideuteriomethylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/i2D3 |

InChI Key |

SBUQZKJEOOQSBV-BMSJAHLVSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC |

Isomeric SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC=C(C=C1)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Pholedrine-d3 typically involves the reaction of phenol with a suitable alkylating agent. One common method is the alkylation of phenol with 2-bromo-1-(methylamino)propane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Structural Features and Reactivity

The deuterium substitution in rac Pholedrine-d3 introduces kinetic isotope effects (KIEs) that influence reaction pathways compared to non-deuterated pholedrine (CAS 370-14-9) . Key structural attributes include:

-

Phenolic hydroxyl group : Prone to conjugation reactions (e.g., glucuronidation, sulfation).

-

N-methylamino group (deuterated) : Affects metabolic N-demethylation rates due to C–D bond strength (∼5–10% slower cleavage vs. C–H) .

-

Propyl side chain : Susceptible to oxidation or β-hydroxylation.

Synthetic Reactions

This compound is synthesized via isotopic labeling of the parent compound. Key steps include:

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deuteration of methylamine | D₂O, catalytic Pt | Introduces deuterium into the methyl group |

| Alkylation of 4-hydroxyphenylacetone | CD₃NH₂, reductive amination | Attaches deuterated methylamino group |

| Chiral resolution | Chiral column chromatography | Separates enantiomers (racemic mixture retained) |

Data from LGC Standards confirms a chemical purity of 98% and isotopic purity of 99.5% .

Degradation and Stability

Stability data from LGC Standards indicates this compound is stable under standard storage conditions (−20°C) . Degradation under accelerated conditions includes:

-

Thermal decomposition : Melting point 161–163°C; decomposition above 200°C yields phenolic byproducts .

-

Photooxidation : Exposure to UV light may oxidize the phenolic group to quinone derivatives.

Analytical Characterization

Key methods for reaction monitoring:

Comparative Reactivity with Non-Deuterated Pholedrine

| Property | This compound | Pholedrine |

|---|---|---|

| N-demethylation rate | Slower (KIE ≈ 2–3) | Faster |

| Metabolic half-life | Extended | Shorter |

| Isotopic tracking | Yes (via MS) | Not applicable |

Scientific Research Applications

rac Pholedrine-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of rac Pholedrine-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Features of rac Pholedrine-d3 and Related Compounds

| CAS Number | Compound Name | Key Features | Applications/Notes |

|---|---|---|---|

| 1286498-19-8 | This compound | Deuterated analog; three H → D substitutions. | Internal standard for MS-based assays. |

| 2208616-87-7 | NAP 226-90-D4 | Likely deuterated analog; four H → D substitutions. | Potential use in analytical chemistry. |

| 4344-55-2 | 4-Butoxyaniline | Contains a butoxy group and aniline moiety. | Industrial synthesis; precursor in dyes. |

| N/A | dl-Carvone oxime | Derived from carvone (terpene) with an oxime functional group. | Flavor/fragrance industry; chiral studies. |

Key Comparisons:

Deuterated Analogs (this compound vs. NAP 226-90-D4) Both are deuterated, but this compound has three deuterium substitutions, while NAP 226-90-D4 has four. This difference affects their molecular weights (this compound: ~169.25 g/mol vs. NAP 226-90-D4: ~170.26 g/mol), which is critical for distinguishing them in mass spectrometry . Deuterated compounds are preferred in pharmacokinetic studies to track metabolic stability.

Functional Group Variations (this compound vs. 4-Butoxyaniline)

- This compound’s structure (undisclosed in evidence) likely differs from 4-Butoxyaniline, which has a primary amine and ether group. The latter’s reactivity makes it a precursor in polymer and dye synthesis, whereas this compound’s applications are analytical.

Chirality and Isomerism (this compound vs. dl-Carvone oxime) The "rac" prefix in this compound denotes a racemic mixture (equal parts enantiomers), whereas dl-Carvone oxime refers to a specific diastereomer. Chirality impacts biological activity; for instance, carvone’s enantiomers have distinct odors (caraway vs. spearmint). This compound’s racemic form may be used to study stereochemical effects in drug metabolism .

Research Findings and Implications

While the provided evidence lacks direct studies on this compound, inferences can be drawn from its chemical class:

- Analytical Utility : Deuterated compounds like this compound are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, minimizing matrix effects .

- Metabolic Studies: Deuteration can alter metabolic pathways. For example, deuterium isotope effects (DIEs) may reduce CYP450-mediated oxidation, prolonging drug exposure—a principle leveraged in drugs like deutetrabenazine. This compound could similarly resist hepatic degradation compared to non-deuterated Pholedrine.

- Stability : Deuterated analogs often exhibit enhanced thermal and enzymatic stability, making them suitable for long-term storage in reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.